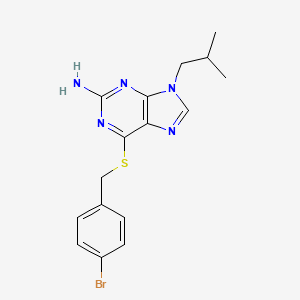
Ethyl 2-cyano-3-ethoxypentadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-ethoxypentadec-2-enoate is a chemical compound with the molecular formula C20H35NO3 It is an ester derivative of cyanoacrylic acid, characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH2CH3) attached to a pentadec-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate can be synthesized via a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex under relatively mild conditions . The reaction typically involves the use of [RuHCl(CO)(PPh3)3] as a catalyst, which facilitates the formation of the desired product through a series of bond formations and migrations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-3-ethoxypentadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-ethoxypentadec-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-3-ethoxypentadec-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-ethoxypentadec-2-enoate can be compared with other similar compounds, such as:
Ethyl cyanoacrylate: Known for its use in adhesives and rapid polymerization in the presence of moisture.
Ethyl 2-cyano-3-ethoxyacrylate: Shares similar structural features but differs in the length of the carbon chain.
Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
90279-68-8 |
|---|---|
Fórmula molecular |
C20H35NO3 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-ethoxypentadec-2-enoate |
InChI |
InChI=1S/C20H35NO3/c1-4-7-8-9-10-11-12-13-14-15-16-19(23-5-2)18(17-21)20(22)24-6-3/h4-16H2,1-3H3 |
Clave InChI |
XREWQWXTRFUWIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=C(C#N)C(=O)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

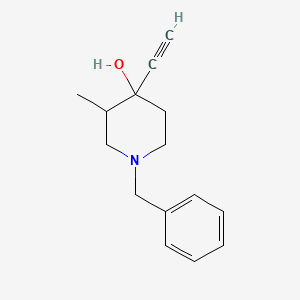

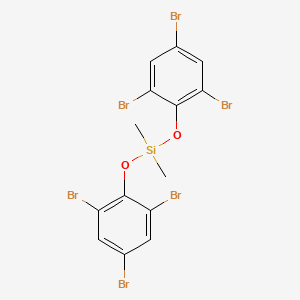
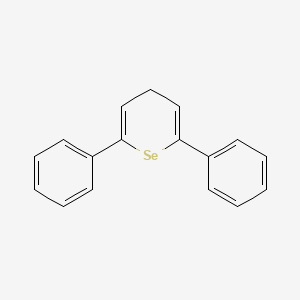

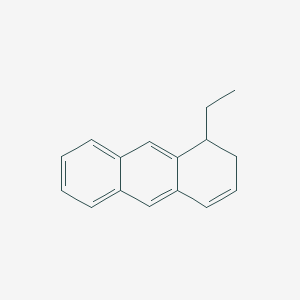

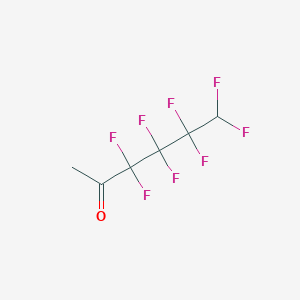
![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
